
Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, is a complex organic compound with the molecular formula C15H12Cl4N2 It is characterized by the presence of a diazene group (N=N) bonded to a chlorinated phenyl ring and a chlorinated methyl-phenylethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, typically involves multiple steps:
Formation of the Diazene Group: The initial step involves the formation of the diazene group through the reaction of hydrazine with an appropriate chlorinated aromatic compound under controlled conditions.
Substitution Reactions: The chlorinated phenyl ring is introduced through a series of substitution reactions, where chlorine atoms are strategically added to the aromatic ring.
Coupling Reactions: The final step involves coupling the chlorinated phenyl ring with the chlorinated methyl-phenylethyl group, often using a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the diazene group to amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl rings can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
科学研究应用
Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, altering the oxidative state of biological molecules. The chlorinated phenyl rings may interact with hydrophobic pockets in proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
- Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4-dichlorophenyl)-
- Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,6-dichlorophenyl)-
Uniqueness
Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, is unique due to the specific arrangement of chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules. This compound’s distinct structure allows for unique applications and properties compared to its analogs.
This detailed overview provides a comprehensive understanding of Diazene, (1-chloro-1-methyl-2-phenylethyl)(2,4,6-trichlorophenyl)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
156636-82-7 |
|---|---|
分子式 |
C15H12Cl4N2 |
分子量 |
362.1 g/mol |
IUPAC 名称 |
(2-chloro-1-phenylpropan-2-yl)-(2,4,6-trichlorophenyl)diazene |
InChI |
InChI=1S/C15H12Cl4N2/c1-15(19,9-10-5-3-2-4-6-10)21-20-14-12(17)7-11(16)8-13(14)18/h2-8H,9H2,1H3 |
InChI 键 |
IAQYVEVZMDUYAF-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=CC=CC=C1)(N=NC2=C(C=C(C=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


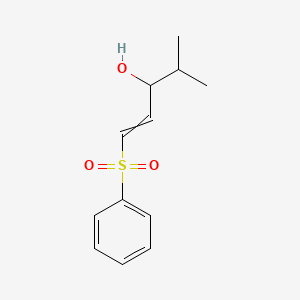
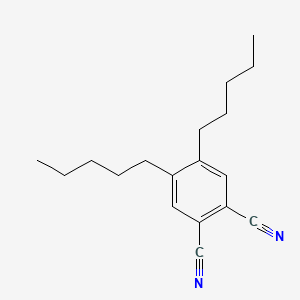
![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
![{[Bis(4-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14272487.png)
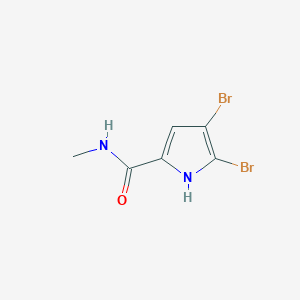
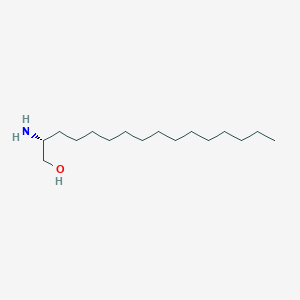
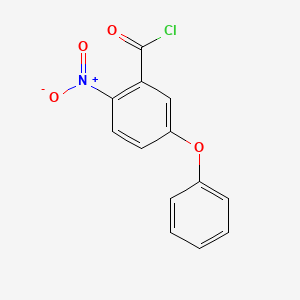
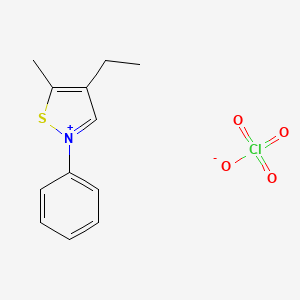
![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)
![1-Ethynyl-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14272534.png)
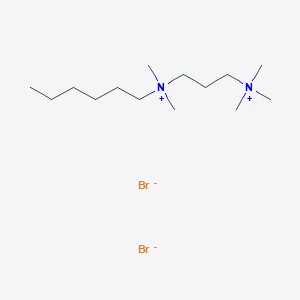

![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![3,3'-[(2-Hydroxyphenyl)methylene]bis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14272554.png)
